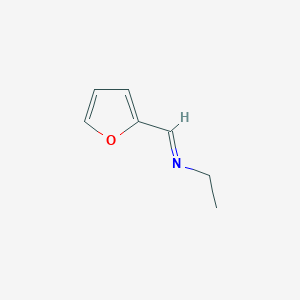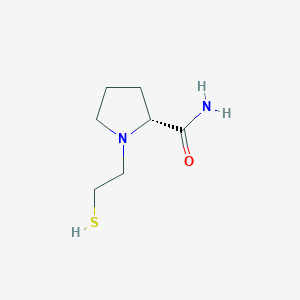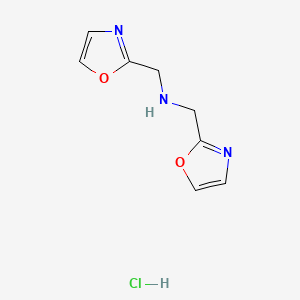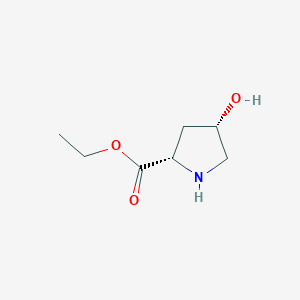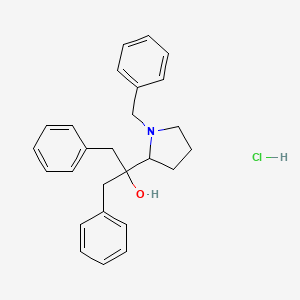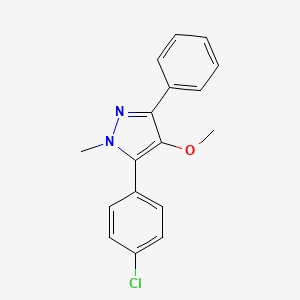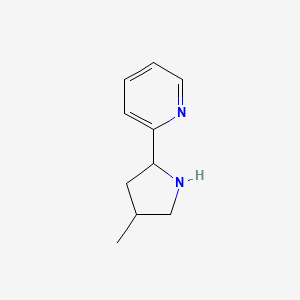![molecular formula C9H10N2 B15209460 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine CAS No. 464180-73-2](/img/structure/B15209460.png)
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached at the 3rd and 7th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-diethoxy-propyne with cyclopentylamine in the presence of copper chloride and 6-methylpicolinic acid can yield the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxone: Used for oxidation reactions.
Sodium borohydride: Used for reduction reactions.
Copper chloride: Used as a catalyst in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone can yield carbonyl-containing derivatives, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine include:
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit various biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and are known for their antimicrobial and kinase inhibitory activities.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound for the development of targeted cancer therapies and other biomedical applications.
Propiedades
Número CAS |
464180-73-2 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3,7-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-10-9-8(7)4-3-5-11(9)2/h3-6H,1-2H3 |
Clave InChI |
DAMLTCGIAAAEAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C1=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


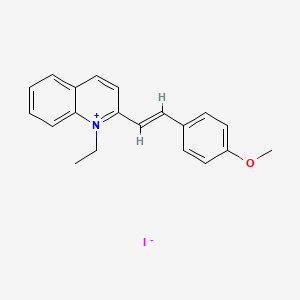

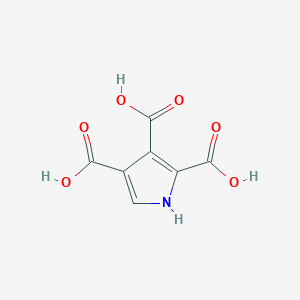
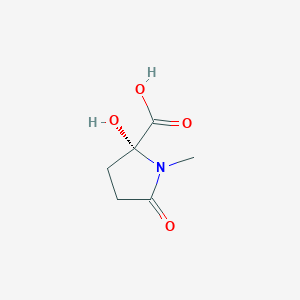
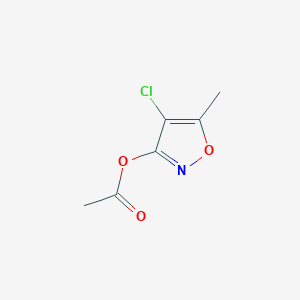
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
